3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane-2,4-dione core. Key structural features include:
- 1-Methyl substitution at position 1 of the spiro ring, which enhances steric stability and modulates pharmacokinetic properties .
- A 2-oxoethyl linker connecting the spiro system to a 4-(3-methoxyphenyl)piperazine moiety. The 3-methoxy group on the phenyl ring may influence receptor binding affinity, particularly in the central nervous system (CNS), as piperazine derivatives are common in psychotropic agents .
Its design aligns with trends in spirohydantoin research, where modifications to the spiro core and substituents aim to optimize bioavailability and target selectivity .
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C22H30N4O4/c1-23-21(29)26(20(28)22(23)9-4-3-5-10-22)16-19(27)25-13-11-24(12-14-25)17-7-6-8-18(15-17)30-2/h6-8,15H,3-5,9-14,16H2,1-2H3 |
InChI Key |
LXKMYPMEIGVJNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 1-(3-methoxyphenyl)piperazine with an appropriate spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in acetonitrile, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-efficiency catalysts, solvent optimization, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives .
Scientific Research Applications
3-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly as an alpha1-adrenergic receptor antagonist, which may be useful in treating conditions like hypertension and benign prostatic hyperplasia
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, thereby reducing blood pressure and alleviating symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Structural Similarity : Shares the 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione core but lacks the 2-oxoethyl-piperazine substituent.
- Pharmacological Relevance : Demonstrated anticonvulsant and antimicrobial activity in preclinical studies, attributed to the hydantoin ring’s ability to interact with ion channels .
3-(4-Substituted Benzyl)-7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-diones
- Structural Features : Incorporate a benzo-fused spiro ring and 4-substituted benzyl groups (e.g., 4-methoxy, 4-chloro) .
- Physicochemical Properties: Compound λmax (Ethanol) λmax (Chloroform) 3-(4-Methoxybenzyl)-7,8-benzo derivative 290 nm 305 nm 3-(4-Chlorobenzyl)-7,8-benzo derivative 285 nm 300 nm Data from Table 1 in
Piperazine-Linked Derivatives
3-(2-(Indolin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Ethyl 2-(4-((2-(4-(3-(3-Methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
- Structural Features : Contains a thiazole ring and urea linker instead of the spirohydantoin core .
- Yield and Stability : Synthesized in 78.4% yield with a melting point of 205–207°C, indicating high crystallinity .
- Comparison : The urea-thiazole-piperazine architecture may favor different receptor interactions (e.g., serotonin receptors) compared to the spirohydantoin-piperazine system.
Biological Activity
The compound 3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a member of the diazaspirocyclic class of compounds, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H25N5O3
- Molecular Weight : 431.49 g/mol
- LogP : 2.280 (indicating moderate lipophilicity)
- Water Solubility : LogSw -2.85 (suggesting low solubility in water)
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Serotonin Receptors : The piperazine moiety is known for its affinity towards serotonin receptors, particularly 5-HT_1A and 5-HT_2A. This interaction may contribute to anxiolytic and antidepressant effects.
- Dopamine Receptors : Similar to other piperazine derivatives, this compound may exhibit dopaminergic activity, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, further influencing its pharmacological profile.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures have shown promise as antidepressants and anxiolytics. For instance, studies on related piperazine derivatives demonstrate their efficacy in reducing anxiety-like behaviors in animal models .
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various pathogens. In vitro studies suggest that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal strains .
Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Study on Antidepressant Activity :
A study published in Journal of Medicinal Chemistry explored the antidepressant effects of related piperazine derivatives in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that modifications to the piperazine structure can enhance efficacy . -
Antimicrobial Evaluation :
A recent investigation assessed the antimicrobial properties of various diazaspiro compounds, including the target compound. Results showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -
Cytotoxicity Studies :
Research conducted on the cytotoxic effects of this compound revealed IC50 values indicating potent activity against breast cancer cell lines (MCF-7). The study highlighted the role of apoptosis in mediating these effects .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
